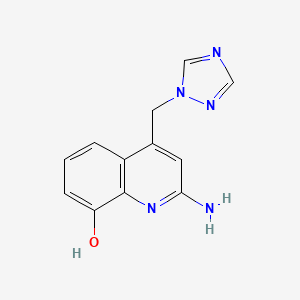
4-((1H-1,2,4-Triazol-1-yl)methyl)-2-aminoquinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1H-1,2,4-Triazol-1-yl)methyl)-2-aminoquinolin-8-ol is a compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound features a triazole ring, which is known for its diverse biological activities, and a quinoline moiety, which is often found in compounds with significant pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-1,2,4-Triazol-1-yl)methyl)-2-aminoquinolin-8-ol typically involves the formation of the triazole ring followed by its attachment to the quinoline structure. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. This is followed by a nucleophilic substitution reaction where the triazole moiety is introduced to the quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
4-((1H-1,2,4-Triazol-1-yl)methyl)-2-aminoquinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroquinoline derivatives, while nucleophilic substitution can introduce various functional groups onto the quinoline or triazole rings .
Aplicaciones Científicas De Investigación
4-((1H-1,2,4-Triazol-1-yl)methyl)-2-aminoquinolin-8-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules, particularly in the pharmaceutical industry.
Mecanismo De Acción
The mechanism of action of 4-((1H-1,2,4-Triazol-1-yl)methyl)-2-aminoquinolin-8-ol involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit enzymes that are crucial for DNA replication and cell division, thereby preventing the proliferation of cancer cells . The triazole ring is known to interact with various biological targets, enhancing the compound’s overall efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 4-((1H-1,2,4-Triazol-1-yl)methyl)-2-aminoquinolin-8-ol include:
4-(1H-1,2,4-Triazol-1-ylmethyl)aniline: Known for its antimicrobial properties.
4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile: Used as an intermediate in the synthesis of antineoplastic agents.
1,2,4-Triazole derivatives: These compounds are widely studied for their diverse biological activities, including anticancer, antibacterial, and antiviral properties.
Uniqueness
What sets this compound apart is its unique combination of the triazole and quinoline moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C12H11N5O |
|---|---|
Peso molecular |
241.25 g/mol |
Nombre IUPAC |
2-amino-4-(1,2,4-triazol-1-ylmethyl)quinolin-8-ol |
InChI |
InChI=1S/C12H11N5O/c13-11-4-8(5-17-7-14-6-15-17)9-2-1-3-10(18)12(9)16-11/h1-4,6-7,18H,5H2,(H2,13,16) |
Clave InChI |
VXFRCSGWVBUEIE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)N=C(C=C2CN3C=NC=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















